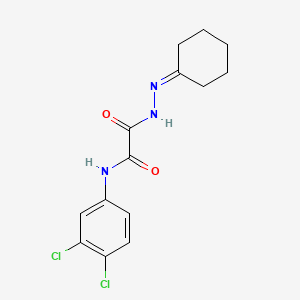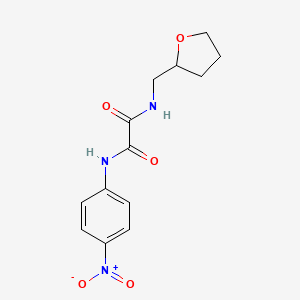![molecular formula C23H30N2O5 B4954465 N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in the process of cancer cell metabolism. BPTES has shown promising results as a potential anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide targets the glutaminase enzyme, which is upregulated in many cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important step in cancer cell metabolism. By inhibiting glutaminase, this compound disrupts cancer cell metabolism and leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of glutamate and increase the levels of glutamine in cancer cells. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide as a research tool is its specificity for glutaminase. This allows researchers to selectively target cancer cells and study the effects of disrupting cancer cell metabolism. However, one limitation of this compound is its solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of this compound with other anticancer agents to enhance its effectiveness. Additionally, research on the mechanisms of autophagy induction by this compound could lead to new insights into cancer cell metabolism and potential new targets for anticancer therapy.
Synthesis Methods
The synthesis of N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide involves several steps, including the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoylbutyric acid to form the amide, which is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been extensively studied in scientific research as a potential anticancer agent. It has been shown to selectively inhibit the growth of cancer cells, while having little effect on normal cells. This compound has been shown to be effective in a variety of cancer types, including breast cancer, lung cancer, and glioblastoma.
Properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-9-21(26)24-17-10-12-18(13-11-17)25-23(27)16-14-19(28-6-2)22(30-8-4)20(15-16)29-7-3/h10-15H,5-9H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSTVIIEFZMILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)


![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![2-iodo-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)


